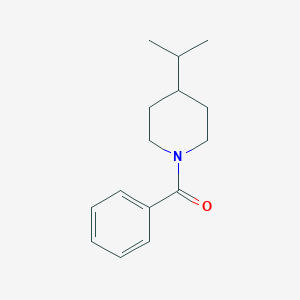![molecular formula C10H17FN4O4 B13458983 (2S,4S)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid](/img/structure/B13458983.png)
(2S,4S)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid is a synthetic organic compound with potential applications in various fields of science and industry. This compound is characterized by the presence of an azido group, a tert-butoxycarbonyl-protected amino group, and a fluorine atom on a pentanoic acid backbone. The stereochemistry of the compound is specified by the (2S,4S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Introduction of the fluorine atom: The fluorine atom is introduced through a nucleophilic substitution reaction using a suitable fluorinating agent.
Formation of the azido group: The azido group is introduced via a nucleophilic substitution reaction using sodium azide.
Formation of the pentanoic acid backbone: The pentanoic acid backbone is constructed through a series of carbon-carbon bond-forming reactions, such as aldol condensation or Grignard reactions.
Deprotection and purification: The Boc protecting group is removed under acidic conditions, and the final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as scaling up the reactions to larger volumes.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4S)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: The azido group can be reduced to an amino group using reducing agents such as hydrogen gas or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the azido group reduced to an amino group.
Substitution: Substituted derivatives with different nucleophiles replacing the fluorine atom.
Applications De Recherche Scientifique
(2S,4S)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a bioorthogonal reagent, allowing for selective labeling and modification of biomolecules in living systems.
Medicine: Investigated for its potential as a precursor for the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of (2S,4S)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid depends on its specific application. In biological systems, the azido group can participate in bioorthogonal reactions, such as the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC), to selectively label or modify biomolecules. The fluorine atom can influence the compound’s reactivity and interactions with molecular targets, potentially enhancing its stability and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,4S)-5-azido-2-amino-4-fluoropentanoic acid: Similar structure but lacks the Boc protecting group.
(2S,4S)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-chloropentanoic acid: Similar structure but with a chlorine atom instead of fluorine.
(2S,4S)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxypentanoic acid: Similar structure but with a hydroxyl group instead of fluorine.
Uniqueness
(2S,4S)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid is unique due to the presence of both the azido and fluorine groups, which can impart distinct reactivity and properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Propriétés
Formule moléculaire |
C10H17FN4O4 |
|---|---|
Poids moléculaire |
276.26 g/mol |
Nom IUPAC |
(2S,4S)-5-azido-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C10H17FN4O4/c1-10(2,3)19-9(18)14-7(8(16)17)4-6(11)5-13-15-12/h6-7H,4-5H2,1-3H3,(H,14,18)(H,16,17)/t6-,7-/m0/s1 |
Clé InChI |
ICYDYTCJJQYRFG-BQBZGAKWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](C[C@@H](CN=[N+]=[N-])F)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC(CN=[N+]=[N-])F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B13458916.png)
![Tert-butyl 3-(prop-2-en-1-yl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13458921.png)
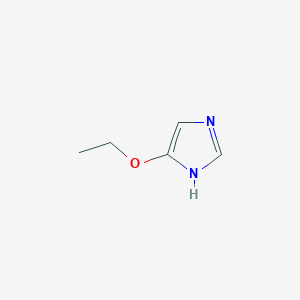
![Tert-butyl 8-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13458929.png)
![tert-butyl N-[1-(3-bromophenyl)cyclopentyl]carbamate](/img/structure/B13458933.png)
amine hydrochloride](/img/structure/B13458935.png)
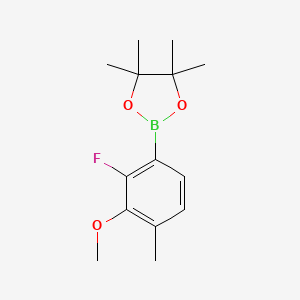
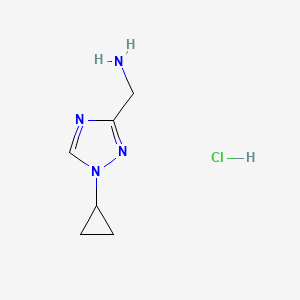
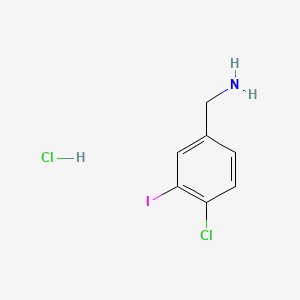
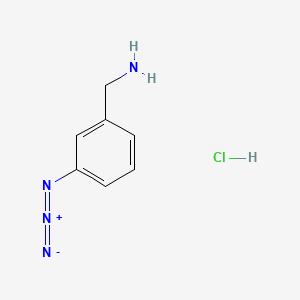
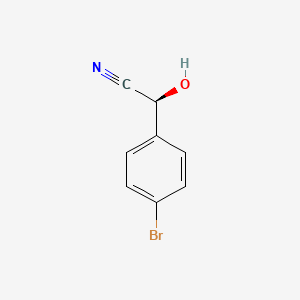
![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl)acetic acid](/img/structure/B13458976.png)
amine hydrochloride](/img/structure/B13458984.png)
